Cas no 54472-45-6 (4-Amino-N-(2-hydroxyethyl)benzamide)
4-Amino-N-(2-hydroxyethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N-(2-hydroxyethyl)benzamide
- N-(4-Aminobenzoyl)Amino Ethanol
- (4-aminophenyl)-N-(2-hydroxyethyl)carboxamide
- 4-Amino-benzoesaeure-(2-hydroxy-aethylamid)
- 4-amino-benzoic acid-(2-hydroxy-ethylamide)
- 4-amino-N-(2-hydroxy-ethyl)-benzamide
- 4-amino-N-hydroxyethylbenzamide
- N-(2-Hydroxyethyl)-4-aminobenzamide
- AC-8124
- p-Aminobenzoic acid beta-hydroxyethylamide
- Z390184974
- 54472-45-6
- CS-0216434
- MFCD00462579
- FT-0640254
- FS-3866
- C80025
- DTXSID70332567
- AKOS003248934
- SCHEMBL853629
- p-Amino-N-2-hydroxyethylbenzamide
- BB 0242881
- Oprea1_077899
- N-(4-aminobenzoyl)aminoethanol, AldrichCPR
- n-(4-aminobenzoyl)aminoethanol
- SB84413
- EN300-42978
- BBL028653
- DTXCID10283660
- STL377907
- Benzamide, 4-amino-N-(2-hydroxyethyl)-
- DB-028697
- ALBB-010419
-
- MDL: MFCD00462579
- Inchi: 1S/C9H12N2O2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13)
- InChI Key: YECHMIOBPCMIGF-UHFFFAOYSA-N
- SMILES: OCCNC(C1C=CC(=CC=1)N)=O
Computed Properties
- Exact Mass: 180.09000
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- Density: 1.233
- Boiling Point: 454 °C at 760 mmHg
- Flash Point: 454 °C at 760 mmHg
- Refractive Index: 1.604
- PSA: 75.35000
- LogP: 0.96300
4-Amino-N-(2-hydroxyethyl)benzamide Security Information
- Hazard Category Code: 36/37/38-43-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Safety Term:S26-S36/37/39
4-Amino-N-(2-hydroxyethyl)benzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-N-(2-hydroxyethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A611318-25mg |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A611318-50mg |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A611318-250mg |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 250mg |
$ 80.00 | 2022-06-08 | ||
| Fluorochem | 020193-1g |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 020193-5g |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 95% | 5g |
£28.00 | 2022-03-01 | |
| Fluorochem | 020193-25g |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 95% | 25g |
£118.00 | 2022-03-01 | |
| Fluorochem | 020193-100g |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 95% | 100g |
£357.00 | 2022-03-01 | |
| Matrix Scientific | 061193-500mg |
4-Amino-N-(2-hydroxyethyl)benzamide |
54472-45-6 | 500mg |
$315.00 | 2023-09-10 | ||
| abcr | AB170794-500 mg |
4-Amino-N-(2-hydroxyethyl)benzamide; 95% |
54472-45-6 | 500MG |
€313.80 | 2022-09-01 | ||
| abcr | AB170794-1 g |
4-Amino-N-(2-hydroxyethyl)benzamide; 95% |
54472-45-6 | 1g |
€384.00 | 2022-09-01 |
4-Amino-N-(2-hydroxyethyl)benzamide Suppliers
4-Amino-N-(2-hydroxyethyl)benzamide Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Amino-N-(2-hydroxyethyl)benzamide
Chemical Profile of 4-Amino-N-(2-hydroxyethyl)benzamide (CAS No. 54472-45-6)
4-Amino-N-(2-hydroxyethyl)benzamide, identified by its Chemical Abstracts Service (CAS) number 54472-45-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This amide derivative has garnered attention due to its structural versatility and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s molecular framework, featuring a benzamide core linked to an amino group and a hydroxyethyl side chain, positions it as a promising candidate for further exploration in drug development.
The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, frequently observed in therapeutic agents such as nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. The presence of the 4-amino substituent enhances the compound’s reactivity, enabling further functionalization through various chemical transformations. Additionally, the 2-hydroxyethyl group introduces hydrophilicity, which can influence solubility and metabolic stability—critical factors in drug design.
Recent advancements in computational chemistry have facilitated the virtual screening of such compounds for their binding affinity to biological targets. Studies indicate that 4-amino-N-(2-hydroxyethyl)benzamide exhibits potential interactions with enzymes and receptors involved in inflammatory pathways. For instance, preliminary docking studies suggest that it may disrupt the activity of cyclooxygenase-2 (COX-2), a key enzyme implicated in pain and inflammation. These findings align with the growing interest in developing novel amide-based therapeutics that modulate inflammatory responses while minimizing side effects associated with traditional NSAIDs.
The hydroxyethyl side chain also opens avenues for prodrug development, where it can serve as a site for enzymatic or chemical cleavage to release the active pharmacophore. This strategy is particularly valuable in enhancing bioavailability or achieving targeted delivery within biological systems. Moreover, the amide bond itself is susceptible to hydrolysis under physiological conditions, which could be exploited to design time-release formulations or stimuli-responsive drug delivery systems.
In vitro investigations have begun to unravel the mechanistic aspects of 4-amino-N-(2-hydroxyethyl)benzamide’s interactions with cellular models. Research has demonstrated its ability to inhibit the proliferation of certain cancer cell lines by modulating signaling pathways associated with cell cycle regulation. Specifically, its benzamide core has been shown to interfere with microtubule assembly, potentially leading to apoptosis in malignant cells. While these findings are preliminary, they underscore the compound’s therapeutic potential and justify further preclinical evaluation.
The synthesis of 4-amino-N-(2-hydroxyethyl)benzamide presents an intriguing challenge due to its complex functional groups. Traditional synthetic routes involve condensation reactions between appropriately substituted benzoic acid derivatives and aminoethanol derivatives under controlled conditions. Advances in green chemistry have also inspired alternative methodologies, such as biocatalytic approaches using engineered enzymes to facilitate amide bond formation with higher selectivity and reduced environmental impact. Such innovations not only streamline production but also align with sustainable pharmaceutical practices.
The compound’s physicochemical properties—such as solubility, melting point, and stability—are critical determinants of its pharmaceutical applicability. Experimental data indicate that 4-amino-N-(2-hydroxyethyl)benzamide exhibits moderate solubility in polar organic solvents but limited solubility in water, which may necessitate formulation strategies like co-solvent systems or nanoparticles for improved aqueous delivery. Thermal analysis has revealed a stable crystalline structure under standard conditions but suggests potential degradation at elevated temperatures, emphasizing the need for controlled storage and handling.
As research progresses, interdisciplinary collaborations between synthetic chemists and biologists will be essential to fully harness the therapeutic potential of 4-amino-N-(2-hydroxyethyl)benzamide. The integration of high-throughput screening technologies with machine learning algorithms could accelerate the identification of optimized analogs with enhanced efficacy and reduced toxicity. Furthermore, translational studies exploring its pharmacokinetic profile will provide insights into dosing regimens and potential clinical applications.
The benzamide scaffold remains a cornerstone in medicinal chemistry due to its adaptability and proven track record in drug development. By leveraging structural modifications such as those seen in 4-amino-N-(2-hydroxyethyl)benzamide, researchers can fine-tune biological activity while addressing key pharmacokinetic parameters. The hydroxyethyl group serves as a versatile handle for further derivatization, enabling the creation of libraries of compounds tailored for specific therapeutic targets.
In conclusion,4-amino-N-(2-hydroxyethyl)benzamide (CAS No. 54472-45-6) represents a compelling subject of study with significant implications for pharmaceutical innovation. Its unique structural features offer multiple avenues for functional exploration, while preliminary research highlights its potential as an anti-inflammatory and anticancer agent. Continued investigation into its synthesis, mechanism of action, and formulation will be crucial in realizing its full clinical promise within an evolving landscape of drug discovery technologies.
54472-45-6 (4-Amino-N-(2-hydroxyethyl)benzamide) Related Products
- 89399-17-7(4-Amino-N-ethylbenzamide)
- 18838-10-3(N-(2-hydroxyethyl)benzamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)